molecular formula C17H20Cl2N4O3S B2672800 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)isoxazole-5-carboxamide hydrochloride CAS No. 1215762-52-9

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)isoxazole-5-carboxamide hydrochloride

Cat. No. B2672800
CAS RN: 1215762-52-9
M. Wt: 431.33
InChI Key: YYBYEAYFSSCAMI-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)isoxazole-5-carboxamide hydrochloride is a useful research compound. Its molecular formula is C17H20Cl2N4O3S and its molecular weight is 431.33. The purity is usually 95%.
BenchChem offers high-quality N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)isoxazole-5-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)isoxazole-5-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Evaluation of Novel Compounds

Chemical Synthesis and Heterocyclic Compound Development : Recent studies have focused on the synthesis of novel compounds derived from similar chemical structures, exploring their potential in creating new heterocyclic compounds with significant biological activities. For instance, the development of new benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone demonstrated anti-inflammatory and analgesic properties, highlighting the potential of structurally related compounds in medicinal chemistry (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial and Anticancer Activities : The exploration of compounds with similar structural motifs has revealed variable and modest antimicrobial activity against various bacterial and fungal strains. This includes the synthesis of pyridine derivatives, which established a foundational approach for developing compounds with enhanced antimicrobial properties (Patel, Agravat, & Shaikh, 2011). Additionally, the creation of thiazolidinone derivatives demonstrated both antimicrobial and anticancer potentials, emphasizing the importance of structural innovation in addressing health-related challenges (Deep et al., 2016).

Serotonin Receptor Antagonism and Potential Antidepressant Properties : The design, synthesis, and pharmacological evaluation of structurally novel compounds as serotonin (5-HT3) receptor antagonists have been a significant area of research. These studies aim to discover new antidepressants, with some compounds showing promising anti-depressant-like activity in preclinical models (Mahesh, Devadoss, Pandey, & Bhatt, 2011).

Solid-Phase Synthesis and Drug Development : The development of novel anchoring linkages for the solid-phase synthesis of C-terminal peptide amides under mild conditions is another application area. This technique facilitates the efficient synthesis of peptides, which are crucial in drug discovery and development (Albericio & Bárány, 2009).

properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,2-oxazole-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O3S.ClH/c1-21(2)9-4-10-22(16(23)13-7-8-19-25-13)17-20-14-12(24-3)6-5-11(18)15(14)26-17;/h5-8H,4,9-10H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYBYEAYFSSCAMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(C=CC(=C2S1)Cl)OC)C(=O)C3=CC=NO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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